molecular formula C6H10O6 B3426075 D-Dimethyl tartrate CAS No. 5057-96-5

D-Dimethyl tartrate

Cat. No.: B3426075
CAS No.: 5057-96-5
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-ZXZARUISSA-N
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Description

D-Dimethyl tartrate: is an organic compound with the chemical formula C6H10O6 . It is a diester of tartaric acid, specifically the dimethyl ester of D-tartaric acid. This compound is known for its optical activity and is often used in various chemical syntheses due to its chiral properties .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Dimethyl tartrate can be synthesized through the esterification of D-tartaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing D-tartaric acid with methanol and a small amount of sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Dimethyl tartrate is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also employed as a chiral auxiliary in asymmetric synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereochemical aspects of enzymatic processes .

Medicine: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its chiral nature makes it valuable in the production of enantiomerically pure drugs .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of certain polymers and resins .

Comparison with Similar Compounds

    Dimethyl L-tartrate: Another diester of tartaric acid but derived from L-tartaric acid.

    Diethyl D-tartrate: The diethyl ester of D-tartaric acid.

    Meso-tartaric acid dimethyl ester: A stereoisomer of dimethyl tartrate

Uniqueness: D-Dimethyl tartrate is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. Its optical activity and the ability to form enantiomerically pure compounds make it distinct from its similar counterparts .

Properties

IUPAC Name

dimethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871788
Record name Dimethyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89599-43-9
Record name NSC517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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